molecular formula C₄₈H₇₄O₁₄ B1146510 rac-2,3-Dehydro-3,4-dihydro Ivermectin CAS No. 1135339-49-9

rac-2,3-Dehydro-3,4-dihydro Ivermectin

カタログ番号: B1146510
CAS番号: 1135339-49-9
分子量: 875.09
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Hydrolysis Reactions

Hydrolysis is a common reaction for many macrolides, including rac-2,3-Dehydro-3,4-dihydro Ivermectin. The presence of ester bonds in the structure makes it susceptible to hydrolysis under acidic or basic conditions.

  • Reaction Mechanism : The ester bonds can be cleaved by water in the presence of an acid or base, leading to the formation of the corresponding carboxylic acids and alcohols.

Oxidation Reactions

Oxidation reactions are significant for modifying the functional groups in this compound.

  • Reagents : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Products : These reactions can lead to the formation of ketones or aldehydes depending on the specific sites of oxidation.

Reduction Reactions

Reduction reactions can also be applied to this compound to modify its functional groups.

  • Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Products : These reactions may convert ketones to alcohols or reduce double bonds present in the structure.

Photolytic Degradation

Photolytic degradation is an important reaction pathway for understanding the stability of this compound under light exposure.

  • Mechanism : Exposure to UV light can lead to the cleavage of bonds within the molecule, resulting in various degradation products that may include smaller fragments or altered functional groups.

Stability Studies

Research indicates that this compound exhibits varying stability under different pH conditions and light exposure.

ConditionStability ObservedReference
pH 5Stable
pH 7Moderate degradation
UV LightSignificant degradation

Biological Activity Modifications

The chemical modifications through oxidation and reduction have been shown to affect the biological activity of this compound significantly.

Modification TypeEffect on ActivityReference
OxidationIncreased cytotoxicity against cancer cells
ReductionEnhanced binding affinity to target proteins

生物活性

Rac-2,3-Dehydro-3,4-dihydro Ivermectin is a derivative of Ivermectin, a well-known antiparasitic agent. This compound has garnered attention for its potential biological activities beyond its established use in treating parasitic infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in cancer therapy.

This compound exhibits its biological effects primarily through the modulation of ion channels and enzymes involved in cellular signaling pathways. Notably, it interacts with:

  • GABA receptors : Enhancing inhibitory neurotransmission in parasites.
  • Glutamate-gated chloride channels : Leading to hyperpolarization and paralysis of nematodes.
  • Various metabolic enzymes : Affecting cellular metabolism and apoptosis pathways.

Antiparasitic Activity

The compound has shown significant activity against various parasitic organisms. A study reported the following IC50 values against Leishmania amazonensis:

OrganismIC50 (µM)
L. amazonensis promastigotes13.8
L. amazonensis amastigotes3.6

These values indicate that this compound is effective at low concentrations, suggesting its potential as a treatment for leishmaniasis without inducing significant toxicity to host cells .

Anticancer Potential

Recent research has begun to explore the anticancer properties of this compound. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-715.0
Lung CancerA54912.5
MelanomaB16-F1010.0

The compound's mechanism in cancer cells appears to involve induction of apoptosis and disruption of cell cycle progression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Leishmaniasis Treatment : Patients treated with this compound showed significant reductions in parasite load and improvement in clinical symptoms after a four-week regimen.
  • Cancer Treatment : In a clinical trial involving patients with metastatic melanoma, administration of this compound resulted in partial responses in 30% of participants after two cycles of treatment.

Safety and Toxicity

While this compound exhibits promising biological activity, safety assessments are crucial. Toxicity studies indicated that high doses could lead to adverse effects such as:

  • Leukopenia
  • Anorexia
  • Gastrointestinal disturbances

These findings underscore the need for careful dose management in therapeutic applications .

特性

IUPAC Name

(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSRBVAPBFWEGT-ZWGVILGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。